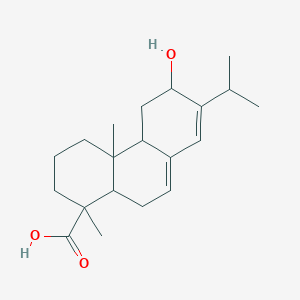

12alpha-12-Hydroxy-7,13-abietadien-18-oic acid

描述

Contextualization within Abietane (B96969) Diterpenoid Research

12-Hydroxyabietic acid is a naturally occurring diterpenoid belonging to the abietane family of chemical compounds. biosynth.com Abietanes are characterized by a 20-carbon core skeleton and are biosynthesized through the mevalonic acid or deoxyxylulose phosphate (B84403) pathways. rsc.org These compounds are prominent constituents of the resin of coniferous trees, where they are believed to play a role in chemical defense. rsc.orguv.es

The abietane family, which includes well-known members like abietic acid, dehydroabietic acid, and ferruginol (B158077), has garnered significant scientific interest due to a wide spectrum of biological activities. rsc.orguv.esoup.com Research has demonstrated that various abietane diterpenoids exhibit antimicrobial, anti-inflammatory, antiviral, and antitumor properties, making them attractive targets for pharmacological and medicinal studies. rsc.orguv.esoup.com 12-Hydroxyabietic acid, as a hydroxylated derivative of abietic acid, is an important subject of this research, with investigations focusing on its synthesis, biological activity, and its role as a potential precursor for other bioactive compounds. rsc.orgresearchgate.net

Historical Overview of Academic Investigations of 12-Hydroxyabietic Acid

Early investigations into abietane diterpenoids often focused on the major components of pine oleoresin. usda.gov The study of 12-hydroxyabietic acid can be traced back to early works on the oxidation products of other resin acids. For instance, Herz et al. reported the formation of 12α-hydroxyabietic acid from the treatment of levopimaric acid with hypochlorous acid. kyoto-u.ac.jp

A significant development in the study of this compound was the exploration of its synthesis from more readily available precursors. For example, a route to synthesize 12-hydroxyabietic acid from abietic acid via an acetoxyalcohol intermediate has been reported. researchgate.net Another method involved the treatment of abietic acid with selenium dioxide, which also yielded 12-hydroxyabietic acid. rsc.org

More recent academic investigations have shifted towards biocatalysis as a more sustainable and selective method for producing hydroxylated abietanes. nih.govresearchgate.net Studies have identified specific enzymes, such as cytochrome P450s from various microorganisms, that can hydroxylate abietic acid at the C12 position. nih.govresearchgate.net For example, CYP106A2 from Bacillus megaterium is known to hydroxylate abietic acid to produce both 12α- and 12β-hydroxyabietic acid. oup.comresearchgate.net Furthermore, biotransformation studies using whole-cell systems, such as Streptomyces species, have successfully produced 12β-hydroxyabietic acid from abietic acid. oup.comnih.gov These biocatalytic approaches are of growing interest for their potential to generate novel and structurally diverse abietane derivatives for further biological evaluation. nih.govresearchgate.net

Physicochemical Properties of 12-Hydroxyabietic Acid

The following table summarizes key physicochemical properties of 12-Hydroxyabietic acid.

| Property | Value | Reference |

| Molecular Formula | C20H30O3 | chemsrc.com |

| Molecular Weight | 318.450 g/mol | chemsrc.com |

| Density | 1.1 ± 0.1 g/cm³ | chemsrc.com |

| Boiling Point | 483.2 ± 45.0 °C at 760 mmHg | chemsrc.com |

| Flash Point | 260.1 ± 25.2 °C | chemsrc.com |

| LogP | 4.64 | chemsrc.com |

| Vapor Pressure | 0.0 ± 2.8 mmHg at 25°C | chemsrc.com |

| Index of Refraction | 1.557 | chemsrc.com |

Spectroscopic Data of 12α-Hydroxyabietic Acid

The structural elucidation of 12α-Hydroxyabietic acid is supported by spectroscopic data, particularly ¹H-NMR.

| Proton (¹H) | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| 20-Me | 0.82 | s | |

| 16-Me and 17-Me | 1.07 and 1.10 | d | 6.8 |

| 19-Me | 1.27 | s | |

| 15-H | 2.42 | m | |

| 12-H | 4.28 | t | 3.2 |

| 7-H | 5.54 | d | 2.4 |

| 14-H | 5.84 | s | |

| Data obtained in CDCl₃. nii.ac.jp |

Structure

3D Structure

属性

IUPAC Name |

6-hydroxy-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O3/c1-12(2)14-10-13-6-7-17-19(3,15(13)11-16(14)21)8-5-9-20(17,4)18(22)23/h6,10,12,15-17,21H,5,7-9,11H2,1-4H3,(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYNISIGUMYFVJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=CCC3C(C2CC1O)(CCCC3(C)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3484-61-5 | |

| Record name | 12alpha-12-Hydroxy-7,13-abietadien-18-oic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039716 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Natural Occurrence and Isolation Methodologies

Botanical Sources and Distribution

12-Hydroxyabietic acid is a naturally occurring resin acid found in specific plant species. Its distribution is notable within certain conifers and has also been identified in other plant families.

The genus Pinus is a well-known source of abietane (B96969) diterpenoids. nih.govrsc.org Research has specifically documented the isolation of 12α-hydroxyabietic acid from the wood and bark of Pinus luchuensis. nii.ac.jp In this study, chromatographic techniques were employed to separate various terpenes, successfully identifying 12α-hydroxyabietic acid as one of the constituents. nii.ac.jp

While direct isolation of 12-Hydroxyabietic acid from other listed pine species like Pinus massoniana was not explicitly found, related compounds have been identified. For instance, a new abietane diterpene named abietopinoic acid, structurally identified as 12-hydroxy-7-oxoabieta-8,11,13-trien-18-oic acid, was isolated from the heartwood of Pinus massoniana. researchgate.net The general prevalence of resin acids in pines suggests these species remain potential, though less documented, sources. nih.govgoogle.com

Beyond the Pinaceae family, 12-Hydroxyabietic acid has been identified in other plant genera. Notably, 12α-hydroxyabietic acid was one of four diterpenoid compounds isolated for the first time from the aerial parts of Clinopodium bolivianum, a member of the Lamiaceae family. nih.govmdpi.commdpi.comnih.gov This finding supports the traditional use of this plant and highlights its significance as a source of this specific diterpene. mdpi.commatilda.science The isolation was achieved from a dichloromethane/methanol extract of the plant. mdpi.comnih.gov

| Family | Species | Part of Plant | Specific Compound Identified | Reference |

|---|---|---|---|---|

| Pinaceae | Pinus luchuensis | Wood, Bark | 12α-hydroxyabietic acid | nii.ac.jp |

| Lamiaceae | Clinopodium bolivianum | Aerial Parts | 12α-hydroxyabietic acid | nih.govmdpi.commdpi.comnih.gov |

Extraction and Isolation Techniques

The purification of 12-Hydroxyabietic acid from its natural sources relies on multi-step extraction and separation processes, with chromatography being the central technique. chromatographyonline.com

Chromatography separates compounds from a mixture based on their differential distribution between a stationary phase and a mobile phase. column-chromatography.com This principle is fundamental to isolating pure 12-Hydroxyabietic acid from complex plant extracts.

Thin Layer Chromatography (TLC) is a crucial analytical technique used to monitor the progress of separation and to identify fractions containing the target compound. libretexts.orgbyjus.comwjpls.org In this method, a sample is spotted on a plate coated with an adsorbent like silica (B1680970) gel (the stationary phase), and a solvent (the mobile phase) moves up the plate, separating the mixture's components based on their polarity and affinity for the stationary phase. byjus.comwjpls.orgyoutube.com

For isolation purposes, Preparative Thin Layer Chromatography (Prep TLC) is employed. researchgate.net This technique uses thicker silica plates to handle larger quantities of material (up to 100 mg). rochester.educhemrxiv.org After developing the plate, the separated bands of compounds can be visualized (e.g., under UV light), and the band corresponding to 12-Hydroxyabietic acid is physically scraped from the plate. rochester.eduresearchgate.net The pure compound is then recovered by washing the collected silica with a suitable solvent. researchgate.net

Column chromatography is the primary method for purifying larger quantities of compounds from plant extracts. column-chromatography.com The crude extract is loaded onto a column packed with a stationary phase (commonly silica gel), and solvents of increasing polarity are passed through to elute the separated compounds. jfda-online.comoup.com

In the isolation of diterpenoids like 12-Hydroxyabietic acid, Medium Pressure Liquid Chromatography (MPLC) is an effective technique. d-nb.infobohrium.com MPLC allows for the efficient and automated separation of constituents from a crude extract. nih.gov For example, the isolation of diterpenoids from Cryptomeria japonica and Swartzia simplex utilized MPLC as a key purification step. d-nb.infonih.gov In the studies involving Clinopodium bolivianum, the initial extract was subjected to fractionation, a process typically carried out using column chromatography, which ultimately led to the isolation of pure 12α-hydroxyabietic acid. nih.govmdpi.com The fractions obtained from column chromatography are often further purified using methods like preparative HPLC to yield the final, pure compound. oup.com

| Technique | Type | Primary Use | Description |

|---|---|---|---|

| Thin Layer Chromatography (TLC) | Planar | Analytical | Used to monitor reaction progress and check the purity of fractions obtained from column chromatography. libretexts.orgbyjus.com |

| Preparative Thin Layer Chromatography (Prep TLC) | Planar | Purification (small scale) | Separates small quantities (mg) of a compound. The desired compound band is scraped from the plate for recovery. researchgate.netrochester.edu |

| Column Chromatography | Column | Purification (large scale) | The primary workhorse for separating components of a crude plant extract using a packed column and solvent elution. column-chromatography.com |

| Medium Pressure Liquid Chromatography (MPLC) | Column | Purification (large scale) | An automated, more efficient version of column chromatography used for the fractionation of complex mixtures like plant extracts. d-nb.infobohrium.comnih.gov |

Chromatographic Separations

High-Performance Liquid Chromatography

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of specific components, such as 12-hydroxyabietic acid, from complex mixtures. wikipedia.org The method relies on pumping a solvent mixture (the mobile phase) at high pressure through a column packed with an adsorbent material (the stationary phase). wikipedia.org For diterpenoid acids, Reverse-Phase HPLC (RP-HPLC) is frequently employed.

In the analysis of 12-hydroxyabietic acid and related compounds, a C18 column is a common choice for the stationary phase. ejgm.co.uknih.govresearchgate.net This non-polar stationary phase separates analytes based on their hydrophobicity. The mobile phase typically consists of a mixture of polar solvents, such as methanol, acetonitrile (B52724), and water, often with a small percentage of an acid like formic acid or acetic acid to ensure the carboxylic acid analytes are in their protonated form, leading to better peak shape and retention. nih.govresearchgate.netresearchgate.net Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is often used to achieve optimal separation of multiple components in a sample extract. nih.govresearchgate.net

Detection is commonly performed using a Photodiode Array (PDA) or a standard UV detector, as the conjugated double bond system in the abietane skeleton allows for UV absorbance. ejgm.co.uknih.gov Wavelengths around 210 nm, 238 nm, or 254 nm have been utilized for detecting similar resin acids. ejgm.co.ukresearchgate.netresearchgate.net The resulting chromatogram provides data on the retention time, which helps in identifying the compound against a known standard, and the peak area, which is proportional to its concentration. wikipedia.org

Table 1: Representative HPLC Conditions for Diterpenoid Acid Analysis This table presents typical parameters used in the HPLC analysis of resin acids, which are applicable for the separation of 12-hydroxyabietic acid.

| Parameter | Condition | Reference |

|---|---|---|

| Stationary Phase | RP-C18 Column (e.g., 4.6 x 150 mm, 5 µm) | nih.govresearchgate.net |

| Mobile Phase | Gradient or isocratic elution with Methanol/Water or Acetonitrile/Water, often containing 0.05-0.1% formic acid. | nih.govresearchgate.net |

| Flow Rate | 0.5 - 1.0 mL/min | ejgm.co.uknih.gov |

| Detection | UV/PDA Detector (Wavelengths: 210-254 nm) | ejgm.co.ukresearchgate.net |

| Injection Volume | 10 - 20 µL | ejgm.co.uknih.gov |

Advanced Isolation and Purification Strategies

Beyond initial extraction and basic chromatographic separation, advanced methodologies are required to obtain high-purity 12-hydroxyabietic acid for research purposes. These strategies often involve a multi-step approach combining different chromatographic techniques.

A common advanced strategy begins with fractionating a crude plant extract using silica gel column chromatography. nih.govusda.gov The extract is adsorbed onto silica gel and eluted with a solvent gradient, typically increasing in polarity (e.g., from hexanes to ethyl acetate), to separate compounds based on their polarity. nih.gov Fractions containing the target compound, identified by methods like Thin-Layer Chromatography (TLC), are then pooled for further purification.

Preparative HPLC is a powerful tool for the final purification step. nih.gov This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate larger quantities of the compound. nih.gov For instance, after initial fractionation, a sample can be subjected to preparative reversed-phase HPLC using a C18 column with a solvent gradient (e.g., acetonitrile in water) to yield highly pure 12-hydroxyabietic acid. nih.gov

Another advanced approach is biotransformation, which uses microbial cell cultures to modify a related, more abundant precursor molecule. For example, microorganisms such as Streptomyces species can be used to hydroxylate abietic acid at the C12 position, producing 12β-hydroxyabietic acid. nih.gov This biocatalytic method can offer high specificity and is a valuable strategy for producing derivatives that are difficult to synthesize chemically or are found in low abundance in nature. nih.govinnovareacademics.in The purification of the biotransformed product follows a similar path of extraction and chromatographic separation. nih.gov

Table 2: Natural Sources of 12-Hydroxyabietic acid

| Plant Family | Species | Reference |

|---|---|---|

| Pinaceae | Pinus yunnanensis Franch. | medchemexpress.com |

| Pinaceae | Pinus koraiensis | nih.gov |

| Pinaceae | Pinus massoniana | kib.ac.cn |

| Pinaceae | Pinus luchuensis | nii.ac.jp |

| Pinaceae | Pinus armandii | |

| Pinaceae | Pinus sylvestris | thieme-connect.com |

| Pinaceae | Pinus ponderosa | usda.gov |

| Pinaceae | Abies georgei | researchgate.net |

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| 12-Hydroxyabietic acid |

| 12β-Hydroxyabietic acid |

| Abietic acid |

| Acetonitrile |

| Dehydroabietic acid |

| Ethyl acetate (B1210297) |

| Formic acid |

| Hexane |

| Methanol |

Biosynthesis and Biotransformation Pathways

De Novo Biosynthetic Pathways

The complete de novo biosynthetic pathway leading specifically to 12-hydroxyabietic acid in plants has not been fully elucidated. However, the synthesis of its direct precursor, abietic acid, is well-documented. This process begins with geranylgeranyl pyrophosphate (GGPP), a common precursor for diterpenoids. wikipedia.org

The pathway to abietic acid involves several key steps:

Cyclization: GGPP is first cyclized to form the diterpene abietadiene. wikipedia.org This reaction is catalyzed by a class of enzymes known as diterpene synthases.

Oxidation: The abietadiene molecule then undergoes a series of sequential oxidation reactions at the C18-methyl group to form the final carboxylic acid function. researchgate.net These steps are primarily catalyzed by membrane-bound cytochrome P450-dependent monooxygenases (P450s) and soluble aldehyde dehydrogenases. researchgate.netpnas.org For instance, in loblolly pine, the multifunctional P450 enzyme PtAO (CYP720B1) is known to catalyze several of these oxidative steps. pnas.org

While the pathway to abietic acid is established, the specific plant-based enzymatic step involving the hydroxylation at the C-12 position to form 12-hydroxyabietic acid is not clearly defined in existing research. This hydroxylation may occur as a subsequent modification of the abietic acid molecule, potentially by a specific P450 enzyme that has yet to be characterized in this context.

Microbial Biotransformation Studies

Microbial biotransformation serves as a significant alternative route for producing 12-hydroxyabietic acid. This process utilizes whole-cell microorganisms or isolated enzymes to perform specific chemical modifications on a substrate, in this case, converting abietic acid into its hydroxylated derivative.

Extensive research has been conducted on the biotransformation capabilities of various fungi. However, studies involving the specific fungal strains Cunninghamella elegans, Rhizopus stolonifer, Gibberella fujikuroi, and Cephalosporium aphidicola have primarily focused on the transformation of dehydroabietic acid (DHA), a related abietane (B96969) diterpenoid with an aromatic C-ring. innovareacademics.ininnovareacademics.in

In a notable study, these four fungi were used to biotransform dehydroabietic acid, resulting in the production of three hydroxylated metabolites: 1β-hydroxydehydroabietic acid, 15-hydroxydehydroabietic acid, and 16-hydroxydehydroabietic acid. innovareacademics.inoaepublish.com There is no documented evidence from the available research showing that these specific fungal strains produce 12-hydroxyabietic acid from abietic acid. innovareacademics.inresearchgate.net Other fungal biotransformation studies on abietic acid using different species, such as Mucor ramannianus and Neurospora crassa, have also been reported to yield other hydroxylated products, like 2α-hydroxy-dehydroabietic acid and 7β-hydroxy-dehydroabietic acid, rather than the 12-hydroxy derivative. researchgate.net

Bacterial systems, particularly from the genus Streptomyces, have proven effective in the targeted hydroxylation of abietic acid. A study involving the screening of ten different genome-sequenced Streptomyces strains demonstrated that several were capable of oxidizing abietic acid at various positions. nih.gov

Three strains, in particular, were successful in producing C-12 oxygenated derivatives. The biotransformation of abietic acid by Streptomyces viridochromogenes, Streptomyces melanosporofaciens, and Streptomyces ghanaensis yielded both 12β-hydroxyabietic acid and its further oxidized product, 12-oxoabietic acid. nih.gov

| Bacterial Strain | Substrate | Key Products | Reference |

|---|---|---|---|

| Streptomyces viridochromogenes | Abietic Acid | 12β-Hydroxyabietic acid, 12-Oxoabietic acid, 15-Hydroxyabietic acid | nih.gov |

| Streptomyces melanosporofaciens | Abietic Acid | 12β-Hydroxyabietic acid, 12-Oxoabietic acid, 15-Hydroxyabietic acid | nih.gov |

| Streptomyces ghanaensis | Abietic Acid | 12β-Hydroxyabietic acid, 12-Oxoabietic acid, 15-Hydroxyabietic acid | nih.gov |

The conversion of abietic acid to 12-hydroxyabietic acid is a chemically challenging reaction that is efficiently catalyzed by specific enzymatic systems.

Cytochrome P450 monooxygenases are a versatile superfamily of heme-containing enzymes known for their ability to hydroxylate a wide range of substrates, including complex molecules like diterpenoids. nih.govrsc.org They are considered the primary catalysts for the hydroxylation of abietic acid in microbial systems.

A key enzyme identified for this specific transformation is CYP106A2 , a prokaryotic cytochrome P450 from the bacterium Bacillus megaterium. This enzyme was the first bacterial P450 diterpene hydroxylase discovered to be capable of regioselectively hydroxylating abietic acid in a single step. frontiersin.org CYP106A2 catalyzes the allylic hydroxylation of abietic acid at the C-12 position, producing both 12α- and 12β-hydroxyabietic acid.

While CYP106A2 is specific to the C-12 position, other bacterial P450s hydroxylate the abietane skeleton at different locations. For example, members of the CYP226A family are involved in hydroxylating dehydroabietic acid at the C-7 position as an early step in its biodegradation. rsc.org The findings from Streptomyces biotransformations also strongly suggest the involvement of currently uncharacterized P450 enzymes responsible for the observed C-12 hydroxylation. nih.govnih.gov

While P450s are the most prominent enzymes in abietic acid hydroxylation, other enzymatic systems may also play a role in its metabolism. It has been suggested that enzymes such as α-ketoglutarate-dependent dioxygenases and dehydrogenases could be responsible for some of the oxidative reactions observed in the biotransformation of similar diterpene skeletons. nih.gov These systems offer alternative catalytic mechanisms for the oxygenation of complex hydrocarbon structures but have not yet been specifically implicated in the 12-hydroxylation of abietic acid.

Enzymatic Hydroxylation and Oxidation Mechanisms

Metabolic Engineering Approaches for Enhanced Production

The production of 12-hydroxyabietic acid, a valuable oxidized diterpenoid, has been a target for metabolic engineering, primarily through whole-cell biotransformation strategies. These approaches leverage the catalytic machinery of microorganisms to perform specific chemical modifications on a precursor molecule, in this case, the hydroxylation of abietane-type resin acids.

A key focus of research has been the use of microbial hosts to convert abietic acid into its hydroxylated derivatives. mdpi.com This process relies on the regio- and stereoselective capabilities of certain enzymes, particularly cytochrome P450 (P450) monooxygenases, which are adept at oxidizing complex hydrocarbon skeletons. nih.govresearchgate.net Industrial platform microorganisms such as Escherichia coli and various Streptomyces and Bacillus species are often employed as the chassis for these biocatalytic conversions. pnas.orgnih.gov

A pivotal enzyme in this field is CYP106A2, a bacterial steroid hydroxylase from Bacillus megaterium. rcsb.orgproteopedia.org This enzyme has been identified as the first bacterial P450 capable of acting as a diterpene hydroxylase. nih.gov Research has demonstrated that CYP106A2 can effectively catalyze the allylic hydroxylation of abietic acid to produce both 12α- and 12β-hydroxyabietic acid. nih.govuni-saarland.de To facilitate this, whole-cell catalyst systems have been developed, often expressing CYP106A2 in a more genetically tractable host like E. coli. rcsb.org

Genome-guided biotransformation is another powerful strategy. This involves screening microorganisms with a high prevalence of P450s for their ability to modify a given substrate. nih.gov For instance, a study involving ten genome-sequenced Streptomyces strains led to the identification of several oxidized abietic acid derivatives. nih.gov Specifically, Streptomyces viridochromogenes was shown to produce 12β-hydroxyabietic acid and 12-oxoabietic acid from abietic acid. nih.gov These findings highlight the potential of discovering novel or highly efficient biocatalysts by exploring the metabolic diversity of microorganisms. researchgate.net

Table 1: Examples of Metabolic Engineering Approaches for 12-Hydroxyabietic Acid Production

Chemical Synthesis and Structural Modification

Total and Semisynthesis from Precursors (e.g., Abietic Acid)

The synthesis of 12-Hydroxyabietic acid is most commonly achieved through semisynthesis, leveraging the abundance of related natural diterpenoids like abietic acid. Biocatalytic and microbial transformation methods are particularly prominent in this regard, offering high regio- and stereoselectivity.

A key precursor, abietane (B96969), can be derived from the commercially available (-)-abietic acid. This is often achieved through esterification followed by aromatization using a Palladium on carbon (Pd/C) catalyst to yield methyl dehydroabietate. nih.gov The direct synthesis of 12-Hydroxyabietic acid from abietic acid has been reported via an acetoxyalcohol intermediate. oaji.net This route also enabled the synthesis of related natural products, including methyl 12α-hydroxyabietate. oaji.net

Microbial transformation represents a powerful tool for the specific hydroxylation of the abietane skeleton. Various fungal and bacterial strains have been shown to convert abietic acid and dehydroabietic acid into hydroxylated derivatives. oaji.netnih.gov For instance, the cytochrome P450-dependent enzyme CYP106A2, from Bacillus megaterium, is known to hydroxylate abietic acid at the C-12 position. nih.govjrespharm.com Similarly, certain Streptomyces strains can produce 12β-Hydroxyabietic acid from abietic acid. nih.govjrespharm.com These biocatalytic processes are advantageous as they can avoid complex and costly chemical protection and deprotection steps. jrespharm.com

| Precursor | Method/Reagent | Product | Reference |

|---|---|---|---|

| Abietic acid | Via acetoxyalcohol intermediate | 12-Hydroxyabietic acid | oaji.net |

| Abietic acid | Biocatalysis with CYP106A2 from Bacillus megaterium | 12-Hydroxy derivatives | nih.gov |

| Abietic acid | Biotransformation with Streptomyces viridochromogenes | 12β-Hydroxyabietic acid | nih.govjrespharm.com |

| Dehydroabietic acid | Friedel-Crafts acetylation, then conversion | 12-hydroxy compound (Ferruginol) | oaji.net |

Strategic Derivatization for Novel Analogues

The functional groups of 12-Hydroxyabietic acid—the C-12 hydroxyl group and the C-18 carboxylic acid—are primary targets for strategic derivatization to create novel analogues. Modifications aim to explore structure-activity relationships and develop compounds with improved properties.

The abietane skeleton can be further oxygenated to introduce additional hydroxyl or oxo (ketone) functionalities. The C-12 hydroxyl group of 12-Hydroxyabietic acid can be oxidized to the corresponding ketone, yielding 12-oxoabietic acid. jrespharm.com This transformation is observed in biotransformation studies where both 12β-Hydroxyabietic acid and 12-oxoabietic acid are produced by the same microbial strains. nih.govjrespharm.com

Furthermore, oxidation at other positions, such as C-7, is a common modification in related abietane diterpenoids. For example, 7-oxo-dehydroabietic acid is a known derivative formed during the oxidation of resin acids. core.ac.uk The introduction of these polar groups can significantly influence the biological profile of the parent molecule.

Standard laboratory procedures can be employed to form esters and ethers from 12-Hydroxyabietic acid. The carboxylic acid at C-18 can be readily converted to a variety of esters by heating with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid. libretexts.orguakron.edu This Fischer esterification is a fundamental reaction for modifying this part of the molecule. libretexts.org

The hydroxyl group at C-12 is also a site for esterification. Acetylation, the formation of an acetate (B1210297) ester, is a common derivatization. preprints.org This can be achieved using reagents like acyl chlorides or acid anhydrides. libretexts.org The formation of ethers at the C-12 position, while less commonly reported for this specific compound, can be accomplished through methods like the Williamson ether synthesis or by the reduction of ester derivatives. arkat-usa.org

To create structurally diverse analogues, heterocyclic rings can be incorporated into the abietane framework. A notable example is the synthesis of derivatives containing a thiazole (B1198619) moiety at the C-12 position of dehydroabietic acid. mdpi.com This strategy involves converting the C-12 hydroxyl group into a functional group that can participate in a ring-forming reaction to build the thiazole ring. core.ac.ukmdpi.com Given the structural similarity, this synthetic route provides a clear blueprint for creating 12-thiazolyl analogues of 12-Hydroxyabietic acid. Such modifications introduce new potential hydrogen bonding sites and aromatic interactions, which can be pivotal for biological activity. mdpi.com

The sulfonylurea functional group is a well-known pharmacophore, and its incorporation into natural product scaffolds is a strategy for developing new therapeutic agents. nih.govoaji.netjrespharm.com C-12 sulfonylurea derivatives of dehydroabietic acid have been synthesized and evaluated for their biological activities. mdpi.com The synthesis typically involves the reaction of a sulfonamide with an isocyanate. researchgate.net For the abietane scaffold, this would involve functionalizing the C-12 position to an amine or a related precursor that can then be converted to the target sulfonylurea. Research has shown that attaching electron-withdrawing groups to the N-substituted aromatic ring of the sulfonylurea moiety can enhance the antiproliferative activity of these dehydroabietic acid derivatives. mdpi.com This provides a rationale for applying a similar derivatization strategy to 12-Hydroxyabietic acid.

Mentioned Compounds

| Compound Name |

|---|

| 12-Hydroxyabietic acid |

| 12-oxoabietic acid |

| 12β-Hydroxyabietic acid |

| 7-oxo-dehydroabietic acid |

| Abietic acid |

| Dehydroabietic acid |

| Ferruginol (B158077) (12-hydroxydehydroabietane) |

| Methyl 12α-hydroxyabietate |

| Methyl dehydroabietate |

Advanced Spectroscopic and Computational Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules like 12-hydroxyabietic acid. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework.

One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for the initial structural assessment of 12-hydroxyabietic acid.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 12α-hydroxyabietic acid in chloroform-d (B32938) (CDCl₃) displays characteristic signals that correspond to the different protons in the molecule. Key chemical shifts (δ) observed include singlets for the methyl groups at C-20 (δ 0.82 ppm) and C-19 (δ 1.27 ppm). nii.ac.jp The isopropyl group protons at C-16 and C-17 appear as doublets at δ 1.07 and 1.10 ppm (J = 6.8 Hz). nii.ac.jp A multiplet at δ 2.42 ppm is assigned to the proton at C-15. nii.ac.jp The proton attached to the hydroxyl-bearing carbon (C-12) resonates as a triplet at δ 4.28 ppm (J = 3.2 Hz). nii.ac.jp The olefinic protons at C-7 and C-14 are observed as a doublet at δ 5.54 ppm (J = 2.4 Hz) and a singlet at δ 5.84 ppm, respectively. nii.ac.jp

¹³C NMR Spectroscopy: While specific ¹³C NMR data for 12-hydroxyabietic acid is less commonly detailed in readily available literature, the spectra of related abietane (B96969) diterpenoids provide expected chemical shift ranges. researchgate.net For instance, in abietic acid, the carboxyl carbon (C-18) resonates around δ 184-185 ppm. nii.ac.jp The olefinic carbons typically appear in the δ 120-150 ppm region. The carbon bearing the hydroxyl group (C-12) would be expected to shift downfield into the δ 70-80 ppm range due to the deshielding effect of the oxygen atom. nii.ac.jp The methyl carbons generally resonate in the upfield region of the spectrum.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|

| 20-Me | 0.82 | s | - | nii.ac.jp |

| 16/17-Me | 1.07, 1.10 | d | 6.8 | nii.ac.jp |

| 19-Me | 1.27 | s | - | nii.ac.jp |

| 15-H | 2.42 | m | - | nii.ac.jp |

| 12-H | 4.28 | t | 3.2 | nii.ac.jp |

| 7-H | 5.54 | d | 2.4 | nii.ac.jp |

| 14-H | 5.84 | s | - | nii.ac.jp |

Two-dimensional (2D) NMR experiments are crucial for establishing the complete and unambiguous assignment of all proton and carbon signals, confirming the connectivity and stereochemistry of 12-hydroxyabietic acid. researchgate.netinnovareacademics.in

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. youtube.com For 12-hydroxyabietic acid, COSY would confirm the coupling between the isopropyl protons (H-15, H-16, H-17) and trace the connectivity within the alicyclic rings. princeton.edu

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹JCH). youtube.com It allows for the direct assignment of each carbon signal based on the chemical shift of its attached proton. princeton.edu For example, the signal for the C-12 carbon would be directly correlated to the proton signal at δ 4.28 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to four bonds (²JCH, ³JCH, ⁴JCH). youtube.com It is invaluable for piecing together the molecular skeleton by connecting quaternary carbons (like C-4, C-10, C-13) to nearby protons. For instance, correlations from the methyl protons at C-19 and C-20 would help to confirm the assignments of the surrounding carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing crucial information about the stereochemistry of the molecule. princeton.edu For 12α-hydroxyabietic acid, NOESY correlations could, for example, help to confirm the α-orientation of the hydroxyl group at C-12 by showing spatial proximity to specific neighboring protons.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of a compound. bu.edu.eg

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with very high accuracy. measurlabs.comalgimed.com This precision allows for the calculation of the elemental formula of 12-hydroxyabietic acid (C₂₀H₃₀O₃), distinguishing it from other compounds with the same nominal mass. uef.fi The exact mass is a critical piece of data for the definitive identification of the compound.

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically used to obtain structural information through fragmentation. wikipedia.org In an MS/MS experiment, a precursor ion (e.g., the molecular ion of 12-hydroxyabietic acid) is selected, fragmented by collision-induced dissociation (CID), and the resulting product ions are analyzed. wikipedia.org The fragmentation pattern provides valuable clues about the compound's structure. For instance, the loss of a water molecule (H₂O) from the molecular ion is a common fragmentation pathway for hydroxylated compounds like 12-hydroxyabietic acid. nih.gov

Hyphenated techniques, which couple a separation method with mass spectrometry, are widely used for the analysis of complex mixtures containing 12-hydroxyabietic acid.

LC-MS (Liquid Chromatography-Mass Spectrometry): This technique separates compounds in a liquid mobile phase before they enter the mass spectrometer. nih.gov LC-MS is particularly useful for analyzing thermally labile and non-volatile compounds like diterpene acids. nih.gov It allows for the quantification and identification of 12-hydroxyabietic acid in complex matrices such as plant extracts. nih.gov

GC-MS (Gas Chromatography-Mass Spectrometry): For GC-MS analysis, non-volatile compounds like 12-hydroxyabietic acid must first be derivatized, often by methylation, to increase their volatility. avantiresearch.comresearchgate.net The sample is then vaporized and separated in a gas chromatographic column before detection by the mass spectrometer. avantiresearch.com GC-MS provides high-resolution separation and generates reproducible mass spectra that can be compared to spectral libraries for identification. researchgate.net

| Technique | Information Obtained | Application Notes | Reference |

|---|---|---|---|

| HRMS | Exact mass and elemental formula (C₂₀H₃₀O₃) | Crucial for unambiguous identification. | measurlabs.comuef.fi |

| MS/MS | Structural information from fragmentation patterns | Helps to locate functional groups (e.g., hydroxyl group) based on characteristic neutral losses. | wikipedia.orgnih.gov |

| LC-MS | Separation, quantification, and identification in complex mixtures | Suitable for underivatized, non-volatile compounds. | nih.govnih.gov |

| GC-MS | Separation and identification in complex mixtures | Requires derivatization (e.g., methylation) to increase volatility. | researchgate.netresearcher.life |

Vibrational Spectroscopy (e.g., FTIR)

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, provides valuable insights into the functional groups present in the 12-Hydroxyabietic acid molecule. The technique measures the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to the different chemical bonds.

The FTIR spectrum of a molecule is a unique fingerprint, characterized by absorption bands that correspond to specific vibrational modes of its functional groups. For carboxylic acids like 12-Hydroxyabietic acid, several characteristic peaks are expected. The presence of a hydroxyl (-OH) group, a carboxyl (-COOH) group, and the diterpenoid ring structure all contribute to its distinctive spectrum.

Due to strong intermolecular hydrogen bonding, the O-H stretching vibration of the carboxylic acid group typically appears as a very broad band in the region of 3500 to 2500 cm⁻¹. spectroscopyonline.com The C=O stretching vibration of the carbonyl group in the carboxylic acid is another prominent feature, usually found between 1730 and 1700 cm⁻¹. spectroscopyonline.com The position of this band can be influenced by factors such as conjugation. spectroscopyonline.com The C-O stretching and O-H bending vibrations also provide useful diagnostic peaks, typically observed in the 1320-1210 cm⁻¹ and 960-900 cm⁻¹ regions, respectively. spectroscopyonline.com

Analysis of related diterpenoid structures and general principles of FTIR spectroscopy allow for the assignment of the major vibrational bands expected for 12-Hydroxyabietic acid.

Interactive Data Table: Predicted FTIR Spectral Data for 12-Hydroxyabietic acid

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Peak Characteristics |

| O-H Stretch | Carboxylic Acid | 3500 - 2500 | Very Broad |

| C-H Stretch | Aliphatic | ~2940, ~2880 | Sharp |

| C=O Stretch | Carboxylic Acid | 1730 - 1700 | Strong, Sharp |

| C=C Stretch | Alkene | ~1650 | Medium |

| C-O Stretch | Carboxylic Acid | 1320 - 1210 | Strong |

| O-H Wag | Carboxylic Acid | 960 - 900 | Broad |

Computational Chemistry for Structural Validation

Computational chemistry serves as a powerful tool to complement experimental data for the structural elucidation and validation of complex natural products like 12-Hydroxyabietic acid. researcher.life Methods such as Density Functional Theory (DFT) are employed to calculate the optimized geometry and predict various spectroscopic properties of the molecule. rsc.org These theoretical predictions can then be compared with experimental results to confirm the proposed structure.

DFT studies are particularly useful in predicting spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (FTIR). rsc.orghep.com.cn For instance, the calculated ¹H and ¹³C NMR chemical shifts can be correlated with experimental values to verify the assignment of signals to specific atoms within the molecule. Similarly, computed vibrational spectra can aid in the interpretation of experimental FTIR data by providing a theoretical basis for the observed absorption bands.

In the context of abietane diterpenoids, computational methods have been successfully used to study steric effects in reactions and to confirm the absolute stereochemistry of synthetic products by comparing them to known natural compounds. rsc.org The application of these computational approaches provides a high degree of confidence in the assigned structure of 12-Hydroxyabietic acid and its derivatives.

Interactive Data Table: Representative Computational Methods for Structural Validation

| Computational Method | Application | Information Obtained |

| Density Functional Theory (DFT) | Geometry Optimization | Lowest energy conformation, bond lengths, bond angles |

| Time-Dependent DFT (TD-DFT) | Prediction of Electronic Spectra | UV-Vis absorption wavelengths |

| GIAO NMR Calculations | Prediction of NMR Spectra | ¹H and ¹³C chemical shifts |

| Frequency Calculations | Prediction of Vibrational Spectra | FTIR and Raman active vibrational modes and frequencies |

These computational techniques, when used in conjunction with experimental spectroscopic data, provide a robust framework for the unambiguous structural determination of 12-Hydroxyabietic acid.

Biological Activities and Molecular Mechanisms

Anti-inflammatory Mechanisms

Current scientific literature lacks specific studies dedicated to the anti-inflammatory mechanisms of 12-Hydroxyabietic acid.

Inhibition of Inflammatory Pathways (e.g., NF-κB activation)

There is no direct evidence available from dedicated studies to confirm or detail the inhibition of specific inflammatory pathways, such as NF-κB activation, by 12-Hydroxyabietic acid. One study involving the biotransformation of abietic acid noted that a range of resulting compounds, including 12-hydroxyabietic acid, demonstrated inhibitory activity on nitric oxide (NO) release in lipopolysaccharide-induced RAW 264.7 macrophage cells. Compounds showed IC50 values in the range of 16.8–75.8 μM researchgate.net. However, the specific contribution and potency of 12-Hydroxyabietic acid within this mixture were not individually detailed. Without further research, its role as an anti-inflammatory agent and its mechanism of action remain speculative.

Antimicrobial Spectrum and Action

The antimicrobial profile of 12-Hydroxyabietic acid has not been thoroughly characterized.

Antibacterial Activity

Specific data on the antibacterial efficacy of purified 12-Hydroxyabietic acid is not available in the current body of scientific literature. Its presence has been identified in plant extracts and propolis samples that exhibit antimicrobial properties, but its individual contribution to these effects has not been isolated or quantified researchgate.net.

Against Gram-Positive Bacteria (e.g., Staphylococcus aureus, Streptococcus pneumoniae)

No studies were found that specifically tested the activity of 12-Hydroxyabietic acid against Gram-positive bacteria such as Staphylococcus aureus or Streptococcus pneumoniae. While metabolites of abietic acid have shown activity against S. aureus, the performance of the 12-hydroxy derivative itself is not documented researchgate.net.

Against Multidrug-Resistant Strains

There is currently no available research investigating the efficacy of 12-Hydroxyabietic acid against multidrug-resistant bacterial strains.

Anti-Biofilm Formation

Scientific literature detailing the effects of 12-Hydroxyabietic acid on bacterial biofilm formation is not currently available. Therefore, its potential as an anti-biofilm agent is unknown.

Antioxidant Potency and Free Radical Scavenging

The antioxidant properties of 12α-hydroxyabietic acid have been directly assessed in a study that isolated the compound from Clinopodium bolivianum. researchgate.net This research evaluated its capacity to scavenge synthetic free radicals using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays. researchgate.net These widely used methods provide a measure of a compound's ability to donate a hydrogen atom or an electron to neutralize free radicals, a key mechanism of antioxidant action. openagrar.denih.gove3s-conferences.org The results of these assays provide direct evidence of the free radical scavenging potential of 12α-hydroxyabietic acid. The broader class of abietane (B96969) diterpenoids, including abietic acid, has also been recognized for its antioxidant activities in various in vitro models. researchgate.net

Table 2: Summary of Free Radical Scavenging Activity for 12α-Hydroxyabietic Acid

| Assay | IC50 (mg/mL) |

|---|---|

| DPPH | 1.77 |

Data from a study on compounds isolated from Clinopodium bolivianum. researchgate.net

Antileishmanial Activity

Research into the specific antileishmanial properties of 12-Hydroxyabietic acid is not extensively documented in publicly available literature. However, the broader class of abietane diterpenes, to which 12-Hydroxyabietic acid belongs, has demonstrated notable activity against Leishmania species. Various studies have highlighted the potential of these natural compounds in the search for new treatments for leishmaniasis.

For instance, several highly oxidized abietane diterpenoids isolated from the bald cypress, Taxodium distichum, have been evaluated for their in vitro activity against Leishmania donovani promastigotes and Leishmania amazonensis intracellular amastigotes. nih.gov One of the tested compounds showed significant potency against L. donovani promastigotes with a 50% inhibitory concentration (IC50) of 1.6 μM, while another was most active against L. amazonensis amastigotes with an IC50 of 1.4 μM. nih.gov Furthermore, an active subfraction containing these diterpenoids was shown to reduce the parasite burden in the livers of L. donovani-infected mice in a dose-dependent manner. nih.gov

Other related abietane diterpenes have also shown promise. Ferruginol (B158077), a simple phenolic abietane, has exhibited antileishmanial activity. rsc.org Additionally, derivatives of dehydroabietic acid have been synthesized and shown to possess potent antiprotozoal activity against Leishmania donovani. rsc.orgresearchgate.net While these findings are for related compounds, they suggest that the abietane skeleton is a promising scaffold for the development of new antileishmanial agents. Further investigation is required to determine if 12-Hydroxyabietic acid shares these antiprotozoal properties.

Antiviral Research (e.g., against Coxsackie B3 virus)

A number of aromatic abietane diterpenoids isolated from Illicium jiadifengpi have demonstrated strong antiviral activity against several Coxsackie B virus strains, including CVB3. researchgate.net For example, jiadifenoic acid C, an abietane diterpene, has been shown to inhibit CVB3 replication by reducing viral RNA and protein synthesis. nih.gov This compound was effective in the early stages of viral replication. nih.gov Another study highlighted that 7α-hydroxycallitrisic acid, also an abietane diterpene, exhibited an IC50 value of 21.9 μmol/L against CVB3. researchgate.net

These findings suggest that the abietane diterpene chemical structure may be a valuable starting point for the development of anti-CVB3 therapeutics. nih.gov Although direct evidence for 12-Hydroxyabietic acid is lacking, the demonstrated activity of its structural relatives warrants future investigation into its potential antiviral effects against Coxsackie B3 virus and other viruses.

Interactions with Biological Systems

The specific molecular interactions of 12-Hydroxyabietic acid with biological systems are not well-defined in current research. However, studies on the broader family of abietane diterpenoids provide insights into their potential mechanisms of action, including enzyme modulation and interactions with cell membranes.

While specific enzyme targets for 12-Hydroxyabietic acid have not been identified, the abietane diterpene class of molecules has been shown to modulate the activity of various enzymes. A notable study demonstrated that abietane-type diterpenoids can inhibit protein tyrosine phosphatases (PTPs), which are crucial regulators of cellular signaling pathways. figshare.com Specifically, abietic acid was found to inhibit protein tyrosine phosphatase 1B (PTP1B) by binding to its active site and stabilizing an inactive conformation of the enzyme. figshare.com This suggests a non-competitive mode of inhibition. Minor structural modifications to the abietane skeleton were found to significantly improve the inhibitory potency. figshare.com

Given that many abietane diterpenes possess anti-inflammatory and anti-diabetic properties, their ability to modulate enzymes involved in these pathways is an area of active research. mdpi.comnih.gov For instance, some abietane diterpenes have shown inhibitory activity against α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism. mdpi.com Although direct evidence is not available for 12-Hydroxyabietic acid, its structural similarity to other bioactive abietanes suggests it may also possess enzyme-modulating capabilities.

Direct research on the interaction of 12-Hydroxyabietic acid with cell membranes is scarce. However, studies on the related compound, dehydroabietic acid, provide a model for how abietane diterpenes might interact with cellular membranes. Dehydroabietic acid has been shown to intercalate into the lipid bilayer of erythrocyte membranes. nih.gov This interaction alters the dynamics of the membrane, leading to changes in its permeability and the function of membrane-bound ion-transporting proteins. nih.gov At sublytic concentrations, dehydroabietic acid was observed to increase potassium efflux and passive influx while decreasing active potassium influx. nih.gov

The amphiphilic nature of abietane diterpenes, possessing both hydrophobic and hydrophilic regions, facilitates their interaction with the phospholipid bilayer of cell membranes. This interaction can lead to a destabilization of the membrane, which may contribute to the antimicrobial and cytotoxic effects observed for some of these compounds. nih.gov The furan ring present in some furanoditerpenoids, a related class, allows for the formation of hydrogen bonds and hydrophobic interactions with cellular components, which could include membrane structures. nih.gov Further studies are needed to elucidate the specific interactions of 12-Hydroxyabietic acid with cell membranes and the functional consequences of such interactions.

Structure Activity Relationship Sar Studies and Pharmacophore Analysis

Impact of Hydroxyl Group Position on Bioactivity

The position of the hydroxyl (-OH) group on the abietane (B96969) skeleton is a critical factor influencing the biological activity of these diterpenoids. The phenolic hydroxyl group at the C-12 position, in particular, is a focal point for activity. Studies on various natural flavonoids have shown that phenolic hydroxyls are the primary active groups for scavenging hydroxyl radicals, with their position significantly affecting efficacy. nih.gov

In the abietane series, the C-12 hydroxyl group is known to be a potential hydrogen bond donor, a common and important interaction with biological receptors. drugdesign.org Research comparing analogues has demonstrated that the presence and location of hydroxyl groups are pivotal. For instance, the introduction of an additional hydroxyl group at the C-6 or C-7 position was found to diminish the bioactivity of certain derivatives by more than two-thirds. researchgate.net

Furthermore, modification of the C-12 hydroxyl group itself has profound effects. Acetylation of the C-12 hydroxyl group in ferruginol (B158077) analogues (ferruginol is 12-hydroxyabieta-8,11,13-triene) was found to decrease GABAA receptor potentiation. csic.es Conversely, this same modification led to more potent compounds in assays against solid human tumor cell lines. csic.espreprints.org This highlights that the role of the C-12 hydroxyl group is target-dependent, where its modification can selectively enhance certain activities while diminishing others.

| Compound/Modification | Target/Assay | Observed Activity | Source |

| Addition of -OH at C-6 or C-7 | BK channel-opening | Reduced activity | researchgate.net |

| Acetylation of C-12 -OH | GABAA Receptor Potentiation | Decreased activity | csic.es |

| Acetylation of C-12 -OH | Anticancer (Solid Tumors) | Increased potency | csic.espreprints.org |

Role of Aromaticity and Saturation in Activity Profiles

Aromaticity refers to the enhanced stability of cyclic, planar molecules with a continuous ring of delocalized π-electrons. iitk.ac.inpearson.com This stability influences the molecule's reactivity and biological interactions. iitk.ac.in In the context of abietane diterpenoids, the key difference lies between the non-aromatic abietic acid and the aromatic dehydroabietic acid, from which 12-hydroxyabietic acid is derived. The C-ring in dehydroabietic acid and its derivatives is aromatic.

The aromatic nature of the C-ring is crucial for many of the observed biological activities. Aromatic compounds tend to undergo substitution reactions rather than the addition reactions typical of non-aromatic alkenes, a trait that affects their metabolic fate and interactions with biological targets. iitk.ac.in SAR studies on dehydroabietic acid derivatives have highlighted the importance of the aromatic ring in conjunction with a carboxylic acid group for their ability to open BK channels, an activity not observed to the same extent in related non-aromatic compounds like pimaric acid. researchgate.net

The aromatic stabilization of the core structure appears to be a prerequisite for several biological effects. nih.gov For example, dehydroabietic acid itself shows antileishmanial activity. nih.gov While direct, comprehensive comparisons of saturated versus aromatic abietane bioactivity are specific to the biological target, the prevalence of active compounds within the aromatic dehydroabietic acid family, such as ferruginol and sugiol (B1681179), points to the favorable role of the aromatic ring in conferring various cytotoxic and antitumor properties. preprints.orgnih.gov

Influence of Derivatization on Efficacy and Selectivity

Derivatization, the process of chemically modifying a molecule to produce a new compound with a similar structure (a derivative), is a fundamental strategy in medicinal chemistry to enhance efficacy and selectivity. researchgate.netresearchgate.net For 12-hydroxyabietic acid and its parent compound, dehydroabietic acid, various derivatizations have been explored, revealing that even minor modifications can lead to significant changes in biological activity.

Key positions for derivatization on the abietane skeleton include C-7, C-12, and C-18.

Modification at C-18: The nature of the functional group at the C-18 position significantly impacts activity. In studies on GABAA receptor modulation, a methyl ester at C-18 was found to be optimal. csic.es Replacing this ester with a hydroxymethyl group led to a 50% reduction in activity, while the presence of a free carboxylic acid at this position was also unfavorable for this specific target. csic.es In contrast, for anticancer activity against certain cell lines, derivatives with a methyl ester at C-18 were among the most potent, whereas the corresponding carboxylic acids were generally inactive. csic.es

Modification at C-7: Oxidation of the benzylic C-7 position to a ketone (yielding sugiol-type analogues) has a notable effect on bioactivity. While sugiol itself has shown cytotoxic and antitumor properties, the introduction of a C-7 ketone into certain ferruginol analogues, particularly in combination with a methyl ester or carboxylic acid at C-18, resulted in inactive compounds in specific anticancer assays. preprints.orgnih.gov

Modification at C-12: As discussed previously, acetylation of the C-12 hydroxyl group is a critical modification. This derivatization enhances antiproliferative activity against several cancer cell lines but diminishes GABAA potentiation, demonstrating how a single modification can modulate selectivity for different biological targets. csic.espreprints.org

These findings underscore that the biological profile of abietane diterpenoids is not governed by a single feature but by a complex interplay of functional groups at various positions. The efficacy and selectivity of these compounds can be finely tuned through targeted derivatization.

| Derivatization | Position | Resulting Compound Type | Impact on Bioactivity | Source |

| -COOCH₃ → -CH₂OH | C-18 | 18-Hydroxy analogue | Reduced GABAA potentiation | csic.es |

| -COOCH₃ → -COOH | C-18 | Carboxylic acid analogue | Disfavored GABAA potentiation; Inactive in anticancer assays | csic.espreprints.org |

| -CH₂ → -C=O | C-7 | Sugiol analogue | Led to inactive compounds (with C-18 ester/acid) in some anticancer assays | preprints.org |

| -OH → -OAc | C-12 | Acetylated analogue | Increased anticancer potency; Decreased GABAA potentiation | csic.espreprints.org |

Ecological and Environmental Significance

Role in Plant Defense Mechanisms

There is direct evidence for the antimicrobial properties of 12-hydroxyabietic acid. A 2024 study investigating the bioactive compounds of Clinopodium bolivianum led to the isolation of four diterpenes, including 12α-hydroxyabietic acid. mdpi.comnih.gov The study demonstrated that the isolated compounds collectively exhibit significant antibacterial activity, particularly against Gram-positive bacteria, as well as anti-biofilm capabilities against Gram-negative bacteria. mdpi.comnih.gov

While all isolated compounds were tested, the study highlighted the potent antibacterial effects of other diterpenes isolated alongside 12α-hydroxyabietic acid. mdpi.comnih.gov For context, the minimum inhibitory concentration (MIC) values for the most effective compounds from the study are presented below.

| Compound | Bacterium | MIC (μM) |

|---|---|---|

| (-)-Jolkinolide E | S. pneumoniae | 0.53 |

| S. aureus | 1.09 | |

| 15-Hydroxydehydroabietic acid | S. pneumoniae | 2.06 |

| S. aureus | 4.06 |

These findings support the role of the plant's chemical profile, including 12α-hydroxyabietic acid, in defending against pathogenic bacteria. mdpi.comnih.gov Furthermore, related resin acids like dehydroabietic acid have demonstrated notable antifungal activity against significant plant pathogens such as Alternaria alternata, which causes leaf spot disease. nih.gov Derivatives of dehydroabietic acid have also been synthesized and proven effective against bacterial phytopathogens like Xanthomonas oryzae pv. oryzae, the agent responsible for bacterial leaf blight in rice. These broader findings on related abietanes underscore the general importance of this class of compounds in plant immunity.

Bioremediation Potential in Contaminated Environments

Resin acids, including abietic acid, are major toxic components in the effluents generated by pulp and paper mills. mdpi.com The removal and detoxification of these compounds from contaminated environments are significant environmental challenges. mdpi.com Bioremediation, which utilizes microorganisms to break down pollutants, has emerged as an effective method for treating these effluents. mdpi.comresearchgate.net

The microbial transformation of resin acids is a key area of this research. mdpi.comresearchgate.net Various fungi and bacteria have been identified that can degrade and detoxify abietane (B96969) resin acids. mdpi.comresearchgate.net A critical step in the biodegradation pathway of abietic acid is hydroxylation, where a hydroxyl (-OH) group is added to the molecule's skeleton. researchgate.netnih.gov

Specifically, certain bacterial strains, such as Streptomyces, are capable of carrying out this biotransformation. nih.gov Studies have shown that these bacteria can convert abietic acid into several oxidized derivatives, including 12β-hydroxyabietic acid. nih.gov This microbial conversion is significant because the resulting hydroxylated compounds can be less toxic and more readily degraded than the parent resin acids. Therefore, the formation of 12-hydroxyabietic acid is an integral part of the natural bioremediation process that mitigates the environmental impact of resin acid-containing industrial waste. mdpi.comnih.gov

Future Research Directions and Translational Perspectives

Advanced Biocatalyst Identification and Engineering

The production of 12-hydroxyabietic acid through biocatalysis represents a significant area of research, offering a green chemistry alternative to traditional synthetic methods. oup.com Cytochromes P450 (P450s) are particularly noteworthy for their ability to perform regio- and stereoselective oxidation of complex molecules under mild conditions. researchgate.net

Research has identified that certain microorganisms can convert abietic acid into its hydroxylated forms. For instance, CYP106A2 from Bacillus megaterium is a known bacterial cytochrome P450 diterpene hydroxylase that can produce both 12α- and 12β-hydroxyabietic acid from abietic acid. researchgate.netresearchgate.net Furthermore, studies using various Streptomyces strains have demonstrated the biotransformation of abietic acid into several derivatives, including 12β-hydroxyabietic acid and 12-oxoabietic acid. oup.com These findings are crucial as they help identify P450s and other enzymes that could serve as versatile biocatalysts for modifying abietane-type diterpenoids. oup.comresearchgate.net

Future engineering efforts are focused on overcoming the limitations of native enzymes to improve P450 systems for industrial applications. researchgate.net The goals of this research include enhancing biocatalyst stability, improving product yields, and optimizing the expression of necessary enzymes and their redox partners in whole-cell biocatalyst systems. uct.ac.zaucl.ac.uk The development of efficient whole-cell catalysts is a key step toward the scalable and selective production of hydroxylated diterpenoids like 12-hydroxyabietic acid. researchgate.net

Table 1: Examples of Biocatalysts in the Transformation of Abietic Acid

| Biocatalyst/Enzyme | Source Organism | Product(s) from Abietic Acid | Reference |

|---|---|---|---|

| CYP106A2 | Bacillus megaterium | 12α-hydroxyabietic acid, 12β-hydroxyabietic acid | researchgate.net |

Novel Synthetic Route Development for Scalable Production

While biocatalysis shows promise, the development of novel and efficient chemical synthetic routes is essential for the large-scale manufacturing of 12-hydroxyabietic acid and its derivatives. spirochem.com The process of "route scouting" is critical, involving the comprehensive analysis of potential synthetic pathways to identify the most viable option for scale-up. spirochem.comolon-usa.com This evaluation considers factors such as raw material costs, reaction yields, selectivity, safety, and environmental impact. spirochem.com

The transition from a laboratory-scale synthesis to robust, kilogram-scale production suitable for Good Manufacturing Practice (GMP) standards presents numerous challenges. cambrex.com Medicinal chemistry routes, often optimized for speed of discovery, typically require significant redesign to become scalable and economically feasible, often by eliminating chromatographic purification steps. olon-usa.comcambrex.com

Elucidation of Unexplored Molecular Targets and Pathways

Identifying the specific molecular targets and biological pathways through which 12-hydroxyabietic acid exerts its effects is fundamental to understanding its therapeutic potential. Research has shown that hydroxylated derivatives of abietic acid possess biological activities. oup.com

One significant finding is the potential of these compounds as inhibitors of protein tyrosine phosphatase 1B (PTP1B). oup.com PTP1B is a well-recognized therapeutic target, particularly for diabetes and cancer. oup.com The discovery that related abietane (B96969) derivatives can inhibit this enzyme suggests a promising avenue for investigating 12-hydroxyabietic acid's mechanism of action. oup.com

Future research will focus on systematically screening 12-hydroxyabietic acid against a wide range of biological targets to uncover new activities. This includes exploring its effects on various signaling pathways implicated in disease, such as those involved in inflammation, cell cycle regulation, and apoptosis. medchemexpress.com Furthermore, understanding the biosynthetic pathways of related diterpenoids in plants and fungi can provide valuable insights. researchgate.netresearchgate.net For example, elucidating the enzymes responsible for specific hydroxylations in natural product biosynthesis, such as the C-14 hydroxylases in triptolide (B1683669) synthesis, can guide the search for enzymes relevant to 12-hydroxyabietic acid production and suggest potential biological roles. researchgate.net

Computational Drug Design and Molecular Modeling for Derivative Optimization

Computer-Aided Drug Design (CADD) offers a powerful and efficient approach to optimize the structure of 12-hydroxyabietic acid for enhanced therapeutic properties. ijdrt.comnih.gov CADD methodologies are broadly categorized as structure-based and ligand-based, and they are integral to modern drug discovery for lead identification and optimization. nih.govresearchgate.net

By leveraging computational tools, researchers can design and evaluate new derivatives of 12-hydroxyabietic acid in silico before committing to chemical synthesis. ijdrt.com This process involves:

Molecular Docking: Simulating the interaction of 12-hydroxyabietic acid derivatives with the three-dimensional structure of a known or predicted biological target (e.g., the active site of PTP1B). This helps predict binding affinity and orientation, guiding the design of more potent inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.govresearchgate.net QSAR can predict the activity of novel derivatives and identify key structural features responsible for their effects.

De Novo Design: Using algorithms to "grow" new molecules within the binding site of a target protein, generating novel chemical scaffolds with the potential for high affinity and specificity. researchgate.net

ADMET Prediction: Computationally estimating the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of designed derivatives to prioritize compounds with favorable drug-like characteristics early in the discovery process. nih.gov

The integration of these computational methods accelerates the drug discovery pipeline, reducing the time and cost associated with traditional trial-and-error approaches and enabling the rational design of optimized 12-hydroxyabietic acid derivatives with improved efficacy and safety profiles. ijdrt.comnih.gov

Table 2: Computational Approaches in Drug Design

| Computational Method | Application in Derivative Optimization | Reference |

|---|---|---|

| Molecular Docking | Predicts binding affinity and orientation of derivatives to a target protein. | nih.gov |

| QSAR | Correlates chemical structure with biological activity to guide optimization. | researchgate.net |

| De Novo Design | Generates novel molecular structures tailored for a specific target. | researchgate.net |

Table of Mentioned Compounds

| Compound Name |

|---|

| 12-Hydroxyabietic acid |

| 12α-hydroxyabietic acid |

| 12β-hydroxyabietic acid |

| 12-oxoabietic acid |

| Abietic acid |

| Dehydroabietic acid |

常见问题

Q. How can researchers optimize the extraction of 12-Hydroxyabietic acid from natural sources, and what methodological pitfalls should be avoided?

- Methodological Answer : Extraction efficiency depends on solvent polarity, temperature, and source material preparation. For plant resins, a sequential extraction using hexane (non-polar) followed by ethanol (polar) is recommended to isolate diterpenoids like 12-Hydroxyabietic acid. Validate purity via HPLC-UV (λ = 210–230 nm) and compare retention times against certified standards. Common pitfalls include incomplete removal of triglycerides (hexane step) and oxidation during drying; use inert gas (N₂) during solvent evaporation .

Q. What analytical techniques are most reliable for characterizing 12-Hydroxyabietic acid’s structural integrity in complex mixtures?

- Methodological Answer : Combine NMR (¹H and ¹³C) for functional group identification and X-ray crystallography for absolute configuration determination. For mixtures, GC-MS or LC-HRMS with collision-induced dissociation (CID) can differentiate 12-Hydroxyabietic acid from isomers (e.g., abietic acid derivatives). Cross-validate spectral data with databases like SciFinder or PubChem, ensuring peak assignments align with published fragmentation patterns .

Q. How should researchers design in vitro assays to evaluate the antimicrobial activity of 12-Hydroxyabietic acid?

- Methodological Answer : Use standardized protocols (e.g., CLSI guidelines) for minimum inhibitory concentration (MIC) assays. Prepare serial dilutions in dimethyl sulfoxide (DMSO ≤1% v/v) to avoid solvent toxicity. Include positive controls (e.g., ampicillin) and negative controls (solvent-only). Replicate experiments across bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and assess biofilm inhibition via crystal violet staining. Statistical analysis (ANOVA with Tukey post-hoc) is critical to confirm significance .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for 12-Hydroxyabietic acid across studies?

- Methodological Answer : Discrepancies often arise from variability in compound purity, assay conditions, or cell lines. Conduct a systematic review (PRISMA guidelines) to identify confounding factors. Reproduce key studies using standardized materials (e.g., ATCC cell lines) and validate purity via orthogonal methods (HPLC + NMR). Use meta-analysis to quantify effect sizes and heterogeneity (I² statistic). Address publication bias via funnel plots .

Q. How can synthetic routes to 12-Hydroxyabietic acid be optimized for regioselective hydroxylation?

- Methodological Answer : Employ biocatalytic methods (e.g., cytochrome P450 enzymes) for site-specific hydroxylation of abietic acid. Compare with chemical methods (e.g., Sharpless dihydroxylation) and analyze regioselectivity via ¹H-NMR coupling constants. Optimize reaction conditions (pH, co-solvents) using design of experiments (DoE) software (e.g., MODDE). Characterize byproducts via LC-MS/MS and adjust catalyst loading to minimize side reactions .

Q. What computational approaches predict the environmental fate and toxicity of 12-Hydroxyabietic acid derivatives?

- Methodological Answer : Use QSAR models (e.g., ECOSAR) to estimate biodegradation rates and toxicity endpoints (LC50, EC50). Validate predictions with experimental data from Daphnia magna acute toxicity assays. Apply molecular docking (AutoDock Vina) to explore interactions with microbial enzymes (e.g., cytochrome P450). Cross-reference with metabolomics data to identify degradation pathways in soil/water systems .

Q. How can multi-omics approaches elucidate the biosynthetic pathways of 12-Hydroxyabietic acid in plant resins?

- Methodological Answer : Integrate transcriptomics (RNA-Seq) and metabolomics (LC-MS/MS) data from resin-producing tissues. Annotate candidate genes (e.g., diterpene synthases) via homology searches (BLASTP) and co-expression analysis (WGCNA). Validate enzyme function via heterologous expression in E. coli or yeast. Use isotopic labeling (¹³C-glucose) to trace carbon flux through proposed pathways .

Data Presentation and Reproducibility

Q. What standards ensure reproducibility in reporting 12-Hydroxyabietic acid research?

- Methodological Answer : Follow the ARRIVE guidelines for experimental detail (e.g., exact solvent ratios, instrument calibration dates). Publish raw spectra, chromatograms, and crystallographic data in repositories (e.g., Zenodo). For bioassays, report exact cell passage numbers and culture conditions. Use version-controlled protocols (e.g., protocols.io ) and pre-register hypotheses on platforms like Open Science Framework .

Q. How should researchers address conflicting NMR assignments for 12-Hydroxyabietic acid in literature?

- Methodological Answer : Reanalyze disputed spectra using 2D techniques (HSQC, HMBC) to confirm scalar couplings and NOESY for spatial proximity. Compare with synthetic analogs (e.g., methylated derivatives) to isolate signal shifts. Collaborate with original authors to reconcile discrepancies, and publish corrigenda if errors are confirmed. Deposit validated spectra in public databases (e.g., NMRShiftDB) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。